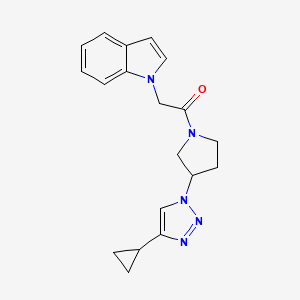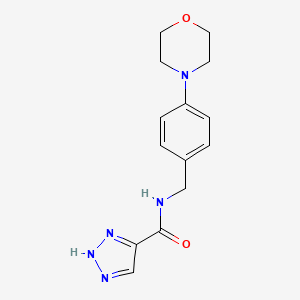
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a benzyl group, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
作用机制
Target of Action
The primary targets of N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide are glucose transporters (GLUTs), particularly GLUT1, GLUT2, and GLUT3 . These transporters play a crucial role in the metabolism of neoplastic cells, which display an upregulated expression of GLUTs to support their altered metabolism .
Mode of Action
This compound, also known as Glutor, inhibits GLUT1, GLUT2, and GLUT3 . This inhibition interferes with the glucose uptake of neoplastic cells, disrupting their glycolytic lifeline . The compound exerts its action at nanomolar concentrations .
Biochemical Pathways
The inhibition of GLUTs by Glutor affects the glycolytic pathway, a prominent feature of the reprogrammed metabolism in cancer cells . This pathway, also known as the “Warburg effect,” allows neoplastic cells to rapidly produce ATP and precursors of anabolism . By inhibiting GLUTs, Glutor disrupts this process, potentially leading to a decrease in cell survival and an increase in apoptosis .
Pharmacokinetics
It is known that the compound exerts its action at low concentrations , suggesting a high bioavailability
Result of Action
The inhibition of GLUTs by Glutor leads to a decrease in glucose uptake, which is associated with altered expression of GLUT1 and GLUT3 . This results in a decrease in cell survival and an increase in apoptosis . Additionally, Glutor treatment modulates the expression of cell survival regulatory molecules and causes mitochondrial membrane depolarization .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be potentiated by mild extracellular acidic pH (6.5), which is often found in the tumor microenvironment . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole derivative.
Incorporation of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the benzyl-triazole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, morpholine, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-4-carboxamide: Differing in the position of the carboxamide group.
N-(4-piperidinobenzyl)-1H-1,2,3-triazole-5-carboxamide: Differing in the ring structure (piperidine vs. morpholine).
N-(4-morpholinobenzyl)-1H-1,2,4-triazole-5-carboxamide: Differing in the position of the nitrogen atoms in the triazole ring.
属性
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(13-10-16-18-17-13)15-9-11-1-3-12(4-2-11)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHMNMLGPEAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2835807.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2835809.png)


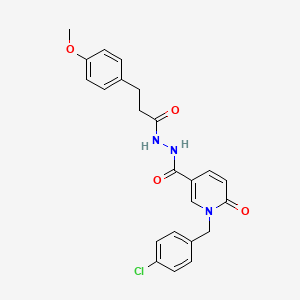
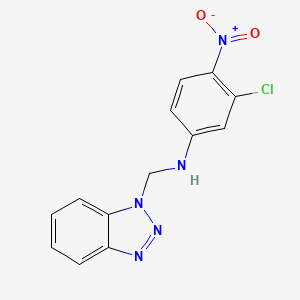
![8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2835820.png)
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)

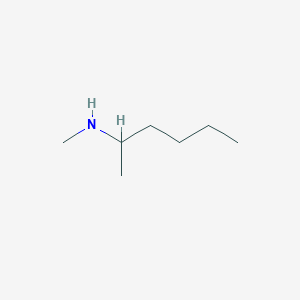

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)
